4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through 1,3-dipolar cycloaddition reactions or condensation reactions. For instance, a related compound, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate, was synthesized by condensation of 3-acetyl-4-methylfurazan with diethyl oxalate followed by treatment with hydrazine . Another example is the improved synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate, which involves Claisen condensation, cyclization, deamination, and hydrolysis reactions . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to introduce the nitro and propyl substituents at the appropriate positions on the pyrazole ring.
Molecular Structure Analysis
Pyrazole derivatives typically exhibit a planar ring structure with substituents that can influence the overall molecular geometry. For example, in the case of 4-nitropyrazole-3,5-dicarboxylic acid, the pyrazole ring shows standard geometry with carboxylic groups being coplanar and nitro groups being perpendicular to the ring . The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, as demonstrated in the characterization of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nitration, halogenation, and cycloaddition, to yield a wide range of products with different functional groups. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate produced 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid . The reactivity of the nitro group and the carboxylic acid moiety in this compound would allow for further functionalization and participation in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of hydrogen-bonding groups, like carboxylic acids, can lead to strong intermolecular interactions, as seen in the crystal packing of 4-nitropyrazole-3,5-dicarboxylic acid, which is dominated by strong O-H...O and N-H...O hydrogen bonds . These properties are crucial for the compound's applications and can be predicted or confirmed through experimental studies and theoretical calculations, such as density functional theory (DFT) used to investigate the molecular electrostatic potential and NBO analysis of related compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their potential in various synthesis and chemical reactions. For instance, the compound has been utilized in the synthesis of various ester or amide derivatives through reactions with alcohols or N-nucleophiles (Şener et al., 2002). Similarly, it has been employed in the creation of energetic compounds, demonstrating low sensitivity and high thermal stability, making them suitable for applications in energetic materials (Zheng et al., 2020).
Structural and Medicinal Chemistry
In structural and medicinal chemistry, derivatives of this compound have been synthesized and analyzed for their structural properties. For example, studies have explored the hydrogen-bonded chains and sheets in various derivatives, which have implications in crystallography and material science (Portilla et al., 2007). Moreover, some derivatives have been studied for their potential as carbonic anhydrase inhibitors, a class of compounds with significant therapeutic applications (Bülbül et al., 2008).
Dye and Pigment Synthesis
The compound has also found utility in the synthesis of dyes and pigments. Research has demonstrated the use of pyrazole derivatives in the development of disperse dyes for polyester fibers, highlighting its application in the textile industry (Rangnekar & Dhamnaskar, 1990).
Antimicrobial and Antiproliferative Activities
Further, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are crucial in the search for new therapeutic agents (Narayana et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonds . The nitro group and carboxylic acid moiety in the compound could potentially form hydrogen bonds with target proteins, altering their function .
Biochemical Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable These properties are crucial for understanding the bioavailability of the compound
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could range from modulation of enzyme activity to alteration of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-4-6(10(13)14)5(7(11)12)9-8-4/h2-3H2,1H3,(H,8,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLTYNIWFANVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246729 | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76424-48-1 | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76424-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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